![molecular formula C9H16Cl2O5 B14371512 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate CAS No. 90139-62-1](/img/structure/B14371512.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate is a chemical compound with the molecular formula C10H18Cl2O5 It is known for its unique structure, which includes multiple ethoxy groups and a dichloropropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate typically involves the reaction of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol with 2,2-dichloropropanoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The dichloropropanoate moiety can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups.
科学研究应用
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites can then interact with specific receptors or proteins, triggering a cascade of biochemical events that result in the desired effect.
相似化合物的比较
Similar Compounds
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: A related compound with similar ethoxy groups but lacking the dichloropropanoate moiety.
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate: Another similar compound with an acetate group instead of the dichloropropanoate moiety.
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate: A compound with a sulfonate group, offering different chemical properties.
Uniqueness
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate is unique due to its combination of ethoxy groups and the dichloropropanoate moiety. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications in various fields.
属性
CAS 编号 |
90139-62-1 |
|---|---|
分子式 |
C9H16Cl2O5 |
分子量 |
275.12 g/mol |
IUPAC 名称 |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C9H16Cl2O5/c1-9(10,11)8(13)16-7-6-15-5-4-14-3-2-12/h12H,2-7H2,1H3 |
InChI 键 |
PHAILGZNJLSGCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OCCOCCOCCO)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

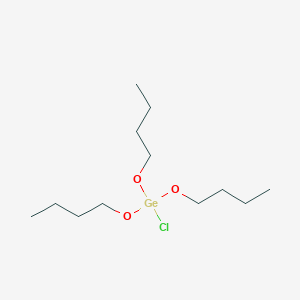

![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)

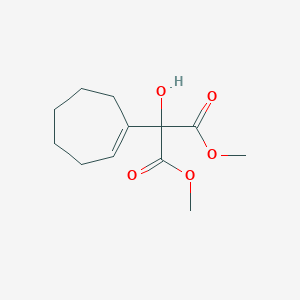
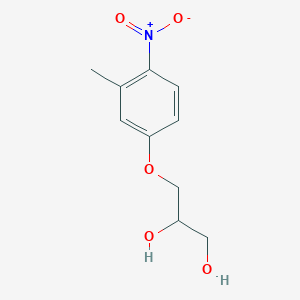
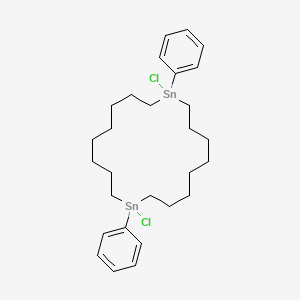
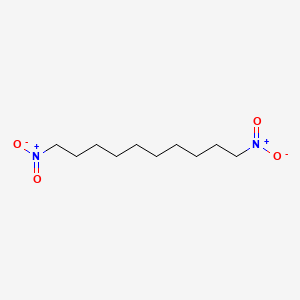
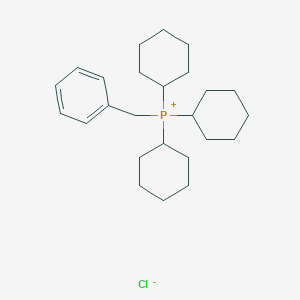
![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)

